molecular formula C15H10ClNO3 B14351110 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one CAS No. 95480-57-2

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one

Katalognummer: B14351110
CAS-Nummer: 95480-57-2
Molekulargewicht: 287.70 g/mol
InChI-Schlüssel: GTCWUCSUPUFEFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxy group attached to a benzoxazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-chloroaniline with methoxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the benzoxazinone ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenyl)-6-methoxyquinazolin-4-one: Similar structure but with a quinazolinone core.

    2-(4-Chlorophenyl)-6-methoxy-1,3-benzoxazole: Similar structure but with a benzoxazole core.

    2-(4-Chlorophenyl)-6-methoxy-1,3-benzothiazole: Similar structure but with a benzothiazole core.

Uniqueness

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone core, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

95480-57-2

Molekularformel

C15H10ClNO3

Molekulargewicht

287.70 g/mol

IUPAC-Name

2-(4-chlorophenyl)-6-methoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H10ClNO3/c1-19-11-6-7-13-12(8-11)15(18)20-14(17-13)9-2-4-10(16)5-3-9/h2-8H,1H3

InChI-Schlüssel

GTCWUCSUPUFEFA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.